4-Chloro-2-fluorophenylhydrazine hydrochloride

Description

BenchChem offers high-quality 4-Chloro-2-fluorophenylhydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluorophenylhydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKBNVJFGMBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382359 | |

| Record name | 4-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64172-78-7 | |

| Record name | 4-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorophenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical and chemical properties of 4-Chloro-2-fluorophenylhydrazine hydrochloride (CAS Number: 64172-78-7). This compound is a valuable building block in medicinal chemistry and organic synthesis, and a thorough understanding of its physical characteristics is paramount for its effective and safe utilization in research and development.[1][2]

Core Molecular and Physical Characteristics

4-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative. The presence of both a chlorine and a fluorine atom on the phenyl ring, combined with the hydrazine functional group, imparts unique reactivity and physical properties to the molecule.[1] The hydrochloride salt form enhances the compound's stability and its solubility in aqueous solutions, which is a critical consideration for many laboratory applications.[1]

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 64172-78-7 | [2] |

| Molecular Formula | C₆H₇Cl₂FN₂ (or C₆H₆ClFN₂·HCl) | [2] |

| Molecular Weight | 197.04 g/mol | [3] |

| Appearance | Crystalline solid; may appear as faint yellow, orange, or brown flakes. | [1] |

| Melting Point | 234-235 °C (with decomposition) | [4][5] |

| Solubility | Soluble in polar solvents. The hydrochloride salt form enhances solubility in aqueous solutions. | [1] |

Structural Representation and Chemical Identifiers

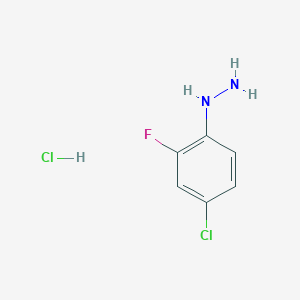

The structural integrity of a chemical compound is fundamental to its reactivity and physical behavior. The diagram below illustrates the molecular structure of 4-Chloro-2-fluorophenylhydrazine hydrochloride.

Caption: Molecular structure of 4-Chloro-2-fluorophenylhydrazine hydrochloride.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-Chloro-2-fluorophenylhydrazine hydrochloride. While a complete safety data sheet (SDS) should always be consulted prior to use, some preliminary hazard information has been identified.

GHS Hazard Statements:

-

H317: May cause an allergic skin reaction.

This indicates that the compound has the potential to elicit a sensitizing response upon skin contact. Therefore, the use of appropriate personal protective equipment (PPE), including gloves and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Synthesis and Purification

A common pathway for the synthesis of substituted phenylhydrazines involves the diazotization of the corresponding aniline, followed by a reduction step.[6][7] For 4-Chloro-2-fluorophenylhydrazine hydrochloride, the likely starting material would be 4-chloro-2-fluoroaniline.

The following diagram illustrates a generalized workflow for this type of synthesis.

Caption: Generalized synthetic workflow for phenylhydrazine hydrochlorides.

A reported method for the preparation of the free base, 4-chloro-2-fluorophenyl hydrazine, involves treating the hydrochloride salt with an aqueous base.[8]

Protocol for the Preparation of 4-Chloro-2-fluorophenyl hydrazine (Free Base): [8]

-

Combine six parts of 4-chloro-2-fluorophenyl hydrazine hydrochloride with 100 parts of methylene chloride and 100 parts of 1-molar aqueous sodium hydroxide in a separatory funnel.

-

Shake the mixture for one to two minutes until a clear two-phase solution is obtained.

-

Separate the organic phase and wash it three times with 60 parts of water.

-

Dry the organic phase with anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure (50 to 300 mm Hg) to yield the 4-chloro-2-fluorophenyl hydrazine free base.

Spectral Data for Structural Confirmation

While specific spectra for 4-Chloro-2-fluorophenylhydrazine hydrochloride were not found, data for the closely related compound, 4-Fluorophenylhydrazine hydrochloride, is available and can provide insights into the expected spectral characteristics.[9][10] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the positions of the chloro and fluoro substituents. The protons of the hydrazine and hydrochloride moieties would also be present.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the substituted aromatic carbons.

-

IR Spectroscopy: The IR spectrum would display characteristic absorption bands for N-H stretching of the hydrazine group, aromatic C-H stretching, and C=C stretching of the phenyl ring. The C-Cl and C-F bonds would also exhibit characteristic absorptions.

-

Mass Spectrometry: Mass spectrometry would be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural elucidation.

Applications in Research and Development

Substituted phenylhydrazines are crucial intermediates in the synthesis of a wide range of biologically active molecules, particularly in the pharmaceutical industry.[11] They are key precursors for the synthesis of indole-containing compounds, which are prevalent in many drug candidates. The specific substitution pattern of 4-Chloro-2-fluorophenylhydrazine hydrochloride makes it a valuable synthon for accessing novel chemical entities with potential therapeutic applications.

References

- CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google P

-

4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem. (URL: [Link])

-

4-Chloro-2-fluorophenylhydrazine, HCl, min 98%, 100 grams - Aladdin Scientific. (URL: [Link])

-

Synthesis of 4-chloro-2-fluorophenyl hydrazine - PrepChem.com. (URL: [Link])

-

Synthesis method of 4-chloro-2-fluorophenylhydrazine (2017) | Zhou Jianping - SciSpace. (URL: [Link])

-

4-FLUOROPHENYLHYDRAZINE HYDROCHLORIDE - TJK Speciality N Fine Chemicals. (URL: [Link])

- CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google P

-

4-Chloro-2-fluorophenylhydrazine hydrochloride - Oakwood Chemical. (URL: [Link])

-

Supporting Information for - The Royal Society of Chemistry. (URL: [Link])

-

4-Nitrophenylhydrazine hydrochloride - the NIST WebBook. (URL: [Link])

Sources

- 1. CAS 64172-78-7: (4-chloro-2-fluorophenyl)hydrazine hydroch… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 4-Chloro-2-fluorophenylhydrazine hydrochloride | CAS 64172-78-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. 4-Chloro-2-fluorophenylhydrazine hydrochloride [oakwoodchemical.com]

- 6. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. prepchem.com [prepchem.com]

- 9. 4-Fluorophenylhydrazine hydrochloride | C6H8ClFN2 | CID 69981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluorophenylhydrazine hydrochloride(823-85-8) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Chloro Phenylhydrazine HCL Manufacturer - CAS 1073-70-7 [elampharma.com]

An In-depth Technical Guide to (4-chloro-2-fluorophenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-chloro-2-fluorophenyl)hydrazine hydrochloride is a substituted hydrazine derivative that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural features, namely the presence of both chloro and fluoro substituents on the phenyl ring, impart distinct physicochemical properties that make it a valuable building block for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of (4-chloro-2-fluorophenyl)hydrazine hydrochloride, with a particular focus on its relevance in drug discovery and development.

Core Properties and Characterization

(4-chloro-2-fluorophenyl)hydrazine hydrochloride is a solid at room temperature. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for its use in various chemical reactions.

| Property | Value | Source |

| Molecular Weight | 197.04 g/mol | |

| CAS Number | 64172-78-7 | |

| Molecular Formula | C6H7Cl2FN2 |

The presence of the fluorine atom in the ortho position and the chlorine atom in the para position to the hydrazine group significantly influences the electronic properties of the aromatic ring. The high electronegativity of fluorine can affect the reactivity of the hydrazine moiety and provide a handle for fluorine-specific analytical techniques such as 19F NMR.

Synthesis of (4-chloro-2-fluorophenyl)hydrazine hydrochloride

The synthesis of (4-chloro-2-fluorophenyl)hydrazine hydrochloride typically follows a well-established route for the preparation of aryl hydrazines, which involves the diazotization of the corresponding aniline followed by a reduction step.

Synthetic Pathway

The general synthetic scheme starts from 4-chloro-2-fluoroaniline.

Caption: General synthesis route for (4-chloro-2-fluorophenyl)hydrazine hydrochloride.

Experimental Protocol

Step 1: Diazotization of 4-chloro-2-fluoroaniline

-

Dissolve 4-chloro-2-fluoroaniline in a suitable acidic medium, typically hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, maintaining a low temperature is critical to prevent decomposition and ensure a high yield of the desired intermediate.

Step 2: Reduction of the Diazonium Salt

-

Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the reducing agent solution, while maintaining a low temperature.

-

Allow the reaction to proceed until the reduction is complete, which can be monitored by a suitable analytical technique (e.g., TLC).

Causality: The choice of reducing agent is crucial for the efficient conversion of the diazonium salt to the corresponding hydrazine. Tin(II) chloride is a commonly used and effective reducing agent for this transformation.

Step 3: Isolation of (4-chloro-2-fluorophenyl)hydrazine hydrochloride

-

The resulting (4-chloro-2-fluorophenyl)hydrazine will precipitate as its hydrochloride salt from the acidic reaction mixture.

-

Collect the precipitate by filtration.

-

Wash the product with a cold solvent to remove any impurities.

-

Dry the product under vacuum to obtain pure (4-chloro-2-fluorophenyl)hydrazine hydrochloride.

Applications in Drug Discovery and Development

Substituted phenylhydrazines are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, many of which exhibit potent biological activities. (4-chloro-2-fluorophenyl)hydrazine hydrochloride is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those containing indole and pyrazole scaffolds. The presence of the halogen substituents can enhance the lipophilicity and metabolic stability of the final drug candidates.

Fischer Indole Synthesis

One of the most significant applications of aryl hydrazines is in the Fischer indole synthesis, a classic method for the preparation of indoles.

Caption: Fischer Indole Synthesis using (4-chloro-2-fluorophenyl)hydrazine.

This reaction allows for the construction of complex indole-containing molecules that are core structures in many approved drugs and clinical candidates.

Synthesis of Pyrazole Derivatives

(4-chloro-2-fluorophenyl)hydrazine hydrochloride can also be used in the synthesis of pyrazole derivatives, which are known to possess a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound.

Analytical Characterization

The purity and identity of (4-chloro-2-fluorophenyl)hydrazine hydrochloride are crucial for its use in synthesis. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation of the chemical structure. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern, which aids in structural confirmation. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound. |

| Gas Chromatography (GC) | Analysis of volatile impurities. |

Safety and Handling

(4-chloro-2-fluorophenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with caution. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

(4-chloro-2-fluorophenyl)hydrazine hydrochloride is a valuable and versatile building block in organic synthesis, with significant applications in the field of drug discovery and development. Its unique substitution pattern provides a platform for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

Sources

Synthesis of 4-Chloro-2-fluorophenylhydrazine hydrochloride

An In-Depth Technical Guide to the

This guide provides a comprehensive technical overview for the synthesis of 4-Chloro-2-fluorophenylhydrazine hydrochloride, a key intermediate in the development of pharmaceuticals and agrochemicals. We will delve into the prevalent synthetic methodologies, the underlying chemical principles, a detailed experimental protocol, and critical safety considerations, designed for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

4-Chloro-2-fluorophenylhydrazine hydrochloride is a substituted arylhydrazine of significant interest in organic synthesis. Its structural motifs—a chlorinated and fluorinated phenyl ring coupled with a reactive hydrazine group—make it a valuable building block for constructing complex heterocyclic compounds. These structures form the core of numerous biologically active molecules, including specialized pharmaceuticals and next-generation crop protection agents.[1][2][3] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.[4]

The synthesis of this intermediate, while based on classical organic reactions, presents unique challenges. Control over reaction conditions is paramount to ensure high yield and purity, as side reactions can lead to the formation of difficult-to-remove impurities, including positional isomers.[5][6] This guide aims to provide a robust and reliable framework for its preparation.

Core Synthetic Strategy: The Diazotization-Reduction Pathway

The most established and industrially viable route to 4-Chloro-2-fluorophenylhydrazine hydrochloride begins with the corresponding aniline, 4-Chloro-2-fluoroaniline. The synthesis is a two-step process:

-

Diazotization: Conversion of the primary aromatic amine (4-Chloro-2-fluoroaniline) into a diazonium salt.

-

Reduction: Reduction of the intermediate diazonium salt to the target arylhydrazine.

This pathway is favored for its reliability and the relatively accessible nature of the starting materials.[7]

Mechanistic Causality: Why This Pathway Works

Step 1: Diazotization of 4-Chloro-2-fluoroaniline

The diazotization reaction is a cornerstone of aromatic chemistry. It involves treating a primary arylamine with a source of nitrous acid (HNO₂) at low temperatures, typically 0–5 °C.[8] In practice, this is achieved by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[9]

The rationale for the stringent temperature control is rooted in the stability of the resulting diazonium salt ([Ar-N₂]⁺Cl⁻). At temperatures above 5-10 °C, the diazonium salt, particularly in aqueous solution, is prone to decomposition, where the diazonium group (-N₂⁺) can be displaced by water to form a phenol, releasing nitrogen gas.[10] This side reaction significantly reduces the yield of the desired product. The strong acid environment serves a dual purpose: it generates the necessary nitrous acid in situ and protonates the starting aniline, making it soluble and preventing unwanted side reactions like diazo coupling between the unreacted aniline and the newly formed diazonium salt.[11]

Step 2: Reduction of the Aryl Diazonium Salt

Once formed, the diazonium salt is immediately subjected to reduction. Several reducing agents can be employed, each with its own set of advantages and disadvantages. Common choices include stannous chloride (SnCl₂), sodium sulfite (Na₂SO₃), or ammonium sulfite ((NH₄)₂SO₃).[12][13]

-

Stannous Chloride (SnCl₂): This is a powerful reducing agent that can efficiently convert the diazonium salt to the hydrazine.[14] However, it introduces tin-based impurities that can be difficult to remove from the final product and pose environmental concerns.[15][16]

-

Sodium Sulfite/Bisulfite: This is a widely used, cost-effective, and metal-free alternative.[6][13] The reaction proceeds by reducing the diazonium salt to a hydrazine-sulfonate intermediate, which is then hydrolyzed under acidic conditions to yield the final hydrazine hydrochloride.[17] A practical challenge with sodium sulfite is its tendency to cake, which can complicate its addition and create operational difficulties on a larger scale.[9]

-

Ammonium Sulfite: To circumvent the operational issues of sodium sulfite, an aqueous solution of ammonium sulfite can be used as the reducing agent. This approach offers smoother process control and can lead to a product with better physical properties, such as looser crystallization, which simplifies filtration and washing.[9]

The final step involves acidification, typically with hydrochloric acid, which facilitates the hydrolysis of any intermediates and precipitates the target compound as its stable hydrochloride salt.[17]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process, from the starting aniline to the final hydrochloride salt.

Caption: Workflow for the synthesis of 4-Chloro-2-fluorophenylhydrazine HCl.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies, prioritizing safety, yield, and purity.[6][9]

Materials and Reagents:

-

4-Chloro-2-fluoroaniline (C₆H₅ClFN)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Ammonium Sulfite ((NH₄)₂SO₃) solution or Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ice

Procedure:

Part A: Diazotization

-

To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-Chloro-2-fluoroaniline (1.0 eq).

-

Under continuous stirring, add concentrated hydrochloric acid (approx. 3.0 eq) diluted with an appropriate volume of water.

-

Cool the resulting slurry to 0–5 °C using a circulating chiller or an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization.

-

Separately, prepare a solution of sodium nitrite (1.05 eq) in deionized water.

-

Slowly add the sodium nitrite solution dropwise to the aniline slurry over 45-60 minutes, ensuring the temperature does not exceed 5 °C. An exotherm will be observed and must be controlled.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The formation of a clear, pale-yellow solution indicates the successful generation of the diazonium salt.[8]

Part B: Reduction and Isolation

-

In a separate vessel, prepare the reducing solution. If using ammonium sulfite, an aqueous solution is added directly. If using sodium sulfite (approx. 2.5 eq), dissolve it in water.

-

Slowly add the cold diazonium salt solution from Part A to the sulfite solution under vigorous stirring. The temperature should be maintained initially and then may be allowed to rise.

-

Once the addition is complete, slowly heat the reaction mixture to 50–70 °C and hold for 2-4 hours.[9] The color of the solution will typically change, indicating the progress of the reduction.

-

After the reduction is complete, add concentrated hydrochloric acid to the mixture while maintaining a temperature of 50-70 °C to facilitate hydrolysis of the intermediate and precipitate the product.

-

Cool the mixture slowly to 0–5 °C to maximize crystallization.

-

Filter the resulting solid precipitate using a Büchner funnel.

-

Wash the filter cake with cold, dilute hydrochloric acid and then with cold water to remove residual salts and impurities.

-

Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight to yield 4-Chloro-2-fluorophenylhydrazine hydrochloride as a crystalline solid.

Quantitative Data and Product Specifications

The following table summarizes typical specifications for the synthesized product.

| Parameter | Typical Value / Specification | Source(s) |

| Appearance | Off-white to light yellow or pinkish crystalline powder | [18][19] |

| Molecular Formula | C₆H₇ClFN₂ · HCl | [20] |

| Molecular Weight | 197.05 g/mol | - |

| Purity (Assay) | ≥ 98% (by HPLC) | [18] |

| Melting Point | Approx. 210-225 °C (with decomposition) | [18][20] |

| Solubility | Soluble in water | [18] |

| Typical Yield | 80-90% | [9][19] |

Critical Safety and Handling Protocols

Hydrazine derivatives are classified as hazardous substances and must be handled with extreme care.

-

Toxicity: Hydrazines are toxic and may be carcinogenic.[4][21] Exposure can cause severe irritation to the skin, eyes, and respiratory tract.[21] Ingestion or significant inhalation can lead to systemic effects, including damage to the liver and central nervous system.[22]

-

Personal Protective Equipment (PPE): Always handle 4-Chloro-2-fluorophenylhydrazine hydrochloride and its precursors in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, butyl rubber gloves, and a protective lab coat.[23]

-

Handling: Use closed systems whenever possible to minimize exposure.[24] Avoid creating dust. In case of skin contact, immediately wash the affected area with copious amounts of water.[21]

-

Spill & Waste Management: Spills should be neutralized before disposal. A dilute solution of an oxidizing agent like sodium hypochlorite can be used to treat waste hydrazine solutions.[23][24] All waste must be disposed of in accordance with local, state, and federal regulations.

Product Characterization

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying any residual starting material or isomeric impurities.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of 4-Chloro-2-fluorophenylhydrazine hydrochloride via the diazotization-reduction pathway is a robust and scalable method. Success hinges on precise control of reaction parameters, particularly temperature during diazotization, and a thorough understanding of the underlying chemical principles. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers and development professionals can reliably produce this vital chemical intermediate for application in the synthesis of high-value pharmaceutical and agrochemical products.

References

Sources

- 1. 4-Fluorophenylhydrazine hydrochloride CAS#: 823-85-8 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 823-85-8: (4-Fluorophenyl)hydrazine hydrochloride [cymitquimica.com]

- 5. guidechem.com [guidechem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 10. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Diazonium compound - Wikipedia [en.wikipedia.org]

- 15. CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN102993044A - Preparation method of 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 18. augxen.com [augxen.com]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. 4-Chlorophenylhydrazine 98 1073-70-7 [sigmaaldrich.com]

- 21. nj.gov [nj.gov]

- 22. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. arxada.com [arxada.com]

- 24. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Starting Materials for 4-Chloro-2-fluorophenylhydrazine hydrochloride

Introduction

4-Chloro-2-fluorophenylhydrazine hydrochloride is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its utility primarily stems from its application in the Fischer indole synthesis, a powerful reaction for the construction of indole rings, which are core scaffolds in numerous biologically active molecules. This guide provides an in-depth exploration of the commercially viable and laboratory-scale synthetic routes to 4-chloro-2-fluorophenylhydrazine hydrochloride, with a detailed focus on the selection and transformation of its key starting materials. We will delve into the mechanistic underpinnings of these transformations, providing not just procedural steps but also the scientific rationale that governs them.

Strategic Synthesis Overview: A Two-Stage Approach

The most common and efficient pathway to 4-chloro-2-fluorophenylhydrazine hydrochloride is a two-stage process that begins with a suitable precursor to synthesize the key intermediate, 4-chloro-2-fluoroaniline. This aniline is then converted to the target phenylhydrazine hydrochloride through a well-established diazotization and reduction sequence.

Caption: Overall synthetic strategy for 4-chloro-2-fluorophenylhydrazine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-2-fluoroaniline

The cornerstone of a successful synthesis of the target phenylhydrazine is the efficient preparation of 4-chloro-2-fluoroaniline. Several routes exist, with the most practical one involving the synthesis and subsequent reduction of 4-chloro-2-fluoronitrobenzene.

Preferred Starting Material: 3-Chloroaniline

A cost-effective and readily available starting material for this synthesis is 3-chloroaniline. This precursor undergoes a series of transformations to introduce the nitro and fluoro groups at the desired positions.

Synthesis of 4-Chloro-2-fluoronitrobenzene from 3-Chloroaniline

A robust method for preparing 4-chloro-2-fluoronitrobenzene from 3-chloroaniline involves a four-step sequence: acetylation, nitration, deprotection, and a Schiemann reaction.[1]

Caption: Synthetic pathway from 3-chloroaniline to 4-chloro-2-fluoroaniline.

Mechanistic Insights:

-

Acetylation: The initial acetylation of the amino group in 3-chloroaniline to form an acetamide is a crucial step. The bulky acetyl group acts as a protecting group and a para-director, ensuring that the subsequent nitration occurs primarily at the position para to the amino group.

-

Nitration: The nitration of N-(3-chlorophenyl)acetamide introduces a nitro group at the 2-position. The acetylated amino group is a stronger activator and ortho-, para-director than the chloro group, directing the incoming electrophile (NO₂⁺) to the desired position.

-

Deprotection: Acid-catalyzed hydrolysis removes the acetyl group, regenerating the amino group to yield 5-chloro-2-nitroaniline.

-

Schiemann Reaction: This classic reaction is used to introduce a fluorine atom onto the aromatic ring. Diazotization of 5-chloro-2-nitroaniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. The addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate salt, which upon heating, decomposes to yield 4-chloro-2-fluoronitrobenzene, nitrogen gas, and boron trifluoride.

-

Reduction of the Nitro Group: The final step in this sequence is the reduction of the nitro group of 4-chloro-2-fluoronitrobenzene to an amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or with reducing metals in acidic media (e.g., iron powder in hydrochloric acid or stannous chloride).[2][3] Catalytic hydrogenation is often preferred on an industrial scale due to its efficiency and cleaner reaction profile.[4][5]

Experimental Protocol: Synthesis of 4-Chloro-2-fluoroaniline

Step 1: Synthesis of 4-Chloro-2-fluoronitrobenzene [1]

A detailed, multi-step procedure starting from 3-chloroaniline can be adapted from the literature. This involves the sequential acetylation, nitration, deprotection, and Schiemann reaction as outlined above.

Step 2: Reduction of 4-Chloro-2-fluoronitrobenzene [6]

-

Reaction Setup: In a suitable hydrogenation reactor, charge 4-chloro-2-fluoronitrobenzene and a catalytic amount of 1% Platinum on Carbon (Pt/C). A typical catalyst loading is a mass ratio of (200-400):1 of the nitro compound to the catalyst.

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 0.1-5 MPa.

-

Reaction Conditions: Heat the reaction mixture to 50-100 °C and stir for 1-10 hours, monitoring the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The resulting crude 4-chloro-2-fluoroaniline can be purified by distillation under reduced pressure.

| Compound | Molecular Weight ( g/mol ) | Typical Yield | Purity | Melting/Boiling Point |

| 4-Chloro-2-fluoronitrobenzene | 175.54 | >60% (from 5-chloro-2-nitroaniline)[7] | >99% | 46-48 °C[1] |

| 4-Chloro-2-fluoroaniline | 145.56 | >94%[6] | >99.5%[6] | 37-39 °C |

Part 2: Synthesis of 4-Chloro-2-fluorophenylhydrazine hydrochloride

With the key intermediate, 4-chloro-2-fluoroaniline, in hand, the final stage of the synthesis involves its conversion to the target phenylhydrazine hydrochloride.

The Diazotization-Reduction Pathway

This is the most widely employed method for the synthesis of arylhydrazines from anilines. It involves two key steps: the formation of a diazonium salt and its subsequent reduction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Preparation method for 4-chlorophenylhydrazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

Strategic Sourcing and Technical Profile: 4-Chloro-2-fluorophenylhydrazine Hydrochloride

Executive Summary

In the high-stakes landscape of medicinal chemistry, 4-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 64172-78-7) serves as a critical, high-value scaffold. Unlike generic phenylhydrazines, this di-substituted intermediate offers a precise entry point for synthesizing 5-chloro-7-fluoroindoles and 1-(4-chloro-2-fluorophenyl)pyrazoles . These heterocycles are pivotal in Structure-Activity Relationship (SAR) studies, where the strategic placement of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a technical deep-dive into the commercial availability, synthesis logic, and quality assurance protocols required for integrating this reagent into pharmaceutical workflows.

Part 1: Chemical Identity & Technical Specifications[1]

To ensure reproducibility in library synthesis, procurement must strictly adhere to the hydrochloride salt form. The free base is prone to oxidation and decomposition, whereas the hydrochloride salt offers superior shelf-life stability and crystallinity.

| Parameter | Specification |

| Chemical Name | 4-Chloro-2-fluorophenylhydrazine hydrochloride |

| CAS Number | 64172-78-7 |

| Molecular Formula | C₆H₆ClFN₂[1][2][3][4] · HCl |

| Molecular Weight | 197.04 g/mol |

| Appearance | White to off-white or pale beige crystalline powder |

| Purity (HPLC) | ≥ 98.0% (Critical for avoiding regioisomeric byproducts in cyclization) |

| Solubility | Soluble in DMSO, Methanol, Water (warm); Insoluble in non-polar solvents |

| Melting Point | >200°C (dec) – Note: Decomposition often occurs upon melting |

Part 2: Synthesis & Manufacturing Logic

Understanding the manufacturing origin is vital for troubleshooting batch-to-batch variability. The commercial synthesis invariably follows a Diazotization-Reduction sequence starting from 4-chloro-2-fluoroaniline .

The Mechanistic Pathway

-

Diazotization: The aniline is treated with sodium nitrite (NaNO₂) in concentrated HCl at low temperatures (0–5°C) to form the diazonium salt. Control of temperature is critical to prevent phenol formation.

-

Reduction: The diazonium species is reduced to the hydrazine.

-

Method A (Tin): SnCl₂/HCl is the classical lab-scale method. It is robust but leaves tin residues (heavy metal impurities) that must be rigorously quantified (ICP-MS) if used in late-stage GMP synthesis.

-

Method B (Sulfite): Sodium sulfite/bisulfite reduction is preferred for larger batches as it avoids heavy metals, though it requires careful pH control to prevent sulfonated by-products.

-

Visualization: Synthesis Workflow

Figure 1: Industrial synthesis pathway. Purity of the starting aniline dictates the impurity profile of the final hydrazine.

Part 3: Applications in Drug Discovery[8]

The primary utility of this compound lies in the Fischer Indole Synthesis . The unique substitution pattern (4-Cl, 2-F) directs cyclization to yield a 5-chloro-7-fluoroindole .

Why This Scaffold Matters

-

7-Fluoro Effect: Fluorine at the 7-position of the indole ring can protect the scaffold from metabolic degradation and influence the pKa of the indole NH, altering hydrogen bonding capability with target proteins.

-

5-Chloro Handle: The chlorine atom remains intact during the Fischer synthesis, serving as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand the molecule into a lead candidate.

Experimental Protocol: Fischer Indole Cyclization

-

Reagents: 4-Chloro-2-fluorophenylhydrazine HCl (1.0 eq), Ketone (1.0–1.2 eq), Acid Catalyst (4% H₂SO₄ or Polyphosphoric acid).

-

Procedure:

-

Dissolve hydrazine and ketone in ethanol/acetic acid.

-

Reflux for 2–4 hours to form the hydrazone intermediate (monitor by LC-MS).

-

Add acid catalyst and heat (80–100°C) to induce sigmatropic rearrangement and ammonia loss.

-

Critical Step: The presence of the 2-Fluoro substituent can sterically hinder the rearrangement; higher temperatures or stronger Lewis acids (e.g., ZnCl₂) may be required compared to non-fluorinated analogs.

-

Visualization: Application Logic

Figure 2: The Fischer Indole Synthesis workflow utilizing the specific hydrazine to generate 5,7-disubstituted indoles.

Part 4: Procurement & Supply Chain Strategy

This compound is classified as a Specialty Building Block , not a bulk commodity. It is typically available in "Research Grade" quantities (1g – 100g). Multi-kilogram procurement usually requires a custom synthesis order (FTE or fee-for-service).

Supplier Tiering[2]

-

Tier 1 (Catalog Suppliers): Companies like Santa Cruz Biotechnology , Combi-Blocks , and Enamine often stock small quantities (1g, 5g, 25g).

-

Pros: Immediate availability (ships in 1-3 days).

-

Cons: Higher unit price; lot-specific data may vary.

-

-

Tier 2 (Bulk/Custom): For scale-up (>1kg), contact manufacturers in China or India directly.

-

Pros: Lower cost per gram.

-

Cons: Lead time (4-8 weeks); requires rigorous QC validation upon receipt.

-

Quality Assurance Checklist

When receiving a batch, validate the following before use:

-

Appearance: Must be white/off-white. Pink or red coloration indicates oxidation (formation of azo compounds).

-

Titration: Perform an acid-base titration to confirm the HCl stoichiometry. Free hydrazine content leads to inaccurate molar ratios in reactions.

-

H-NMR: Confirm the absence of the 4-chloro-2-fluoroaniline starting material (peaks will overlap but can be distinguished by the amine shift).

Part 5: Handling, Safety & Stability[4]

Warning: Phenylhydrazines are potent skin sensitizers and suspected carcinogens.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture.

-

Stability: Degrades upon exposure to light and air, turning reddish-brown. If the solid is deeply colored, recrystallize from Ethanol/HCl before use.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. All weighing must be done in a fume hood to avoid inhalation of dust.

Visualization: Procurement Decision Tree

Figure 3: Decision logic for sourcing based on project scale, emphasizing the need for QC regardless of source.

References

-

CalPacLab. 4-Chloro-2-fluorophenylhydrazine, HCl, min 98%. Laboratory Supplies. Available at: [Link]

-

ESD Medikal. Product List: 4-Chloro-2-fluorophenylhydrazine hydrochloride. Available at: [Link]

Sources

The Strategic Synthesis of Core Pharmaceutical Intermediates: A Technical Guide

Introduction: The Architectural Foundation of Modern Therapeutics

In the intricate, multi-step process of synthesizing an Active Pharmaceutical Ingredient (API), intermediates are the foundational pillars upon which the final therapeutic molecule is built. These discrete chemical compounds, formed during the synthetic sequence, are far more than simple waypoints; they are the embodiment of a well-designed synthetic strategy. The purity, stereochemistry, and yield of each key intermediate directly govern the quality, efficacy, safety, and economic viability of the final drug product.[1] A strategically chosen intermediate can dramatically simplify complex reactions, accelerate development timelines, and minimize the environmental impact of production.[2]

This technical guide eschews a conventional overview in favor of a deep, causality-driven exploration of select, high-impact intermediates. We will dissect the "why" behind the "how" in their synthesis, focusing on the strategic decisions that enable robust, scalable, and efficient manufacturing. We will explore pivotal examples from two major classes of intermediates—heterocyclic and chiral—and detail the core asymmetric technologies that are indispensable for their creation.

Part 1: The Heterocyclic Core - Versatility in Structure and Function

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals.[3] The inclusion of heteroatoms like nitrogen, oxygen, or sulfur imparts unique physicochemical properties that are critical for biological activity and pharmacokinetic profiles.[4] The pyridine scaffold, an isostere of benzene, is a particularly prevalent motif, valued for its stability and versatile reactivity.[5][6]

Case Study: 2-Amino-5-bromopyridine - A High-Value Synthetic Building Block

2-Amino-5-bromopyridine is a quintessential example of a versatile heterocyclic intermediate. Its strategic placement of an amino group and a bromine atom makes it a powerful building block for constructing more complex molecules through a variety of reactions, including nucleophilic substitutions and palladium-catalyzed cross-couplings.[7] This intermediate is crucial in the synthesis of numerous therapeutic agents, from antiviral drugs to kinase inhibitors for oncology.[7]

The industrial synthesis of 2-Amino-5-bromopyridine requires a method that is both high-yielding and avoids the formation of difficult-to-separate isomers. While direct bromination of 2-aminopyridine with elemental bromine is possible, it often leads to byproducts. A more controlled and efficient method involves a three-step sequence of N-acylation, bromination, and hydrolysis.

Experimental Protocol:

-

N-Acylation (Protection):

-

To a stirred solution of 2-aminopyridine, add acetic anhydride (e.g., a molar ratio of 1.6:1).

-

Heat the mixture to reflux. The acetylation of the amino group serves a critical purpose: it deactivates the ring slightly, preventing over-bromination, and directs the incoming electrophile (bromine) primarily to the 5-position.

-

-

Bromination:

-

Cool the reaction mixture containing the N-acetylated intermediate.

-

Slowly add elemental bromine (e.g., a molar ratio of 1.1:1 relative to the starting 2-aminopyridine) while maintaining the temperature at approximately 50°C.

-

The acetyl group ensures high regioselectivity for the desired 5-bromo isomer.

-

-

Hydrolysis (Deprotection):

-

After the bromination is complete, cool the mixture to room temperature.

-

Carefully add a solution of sodium hydroxide (e.g., 50% w/w) to hydrolyze the acetyl group, regenerating the free amine.

-

The product, 2-Amino-5-bromopyridine, precipitates and can be isolated by filtration, washed, and dried.

-

| Parameter | Value/Observation | Rationale & Significance |

| Starting Material | 2-Aminopyridine | Readily available and cost-effective commercial starting material. |

| Overall Yield | ~66.5%[8] | This multi-step approach provides a higher yield of the pure desired isomer compared to direct bromination. |

| Key Reagents | Acetic Anhydride, Bromine, NaOH | Standard industrial reagents. The use of acetic anhydride for protection is key to controlling regioselectivity. |

| Critical Control | Temperature during bromination (50°C) | Balances reaction rate with minimizing potential side reactions or degradation.[8] |

| Product Purity | High | The protocol minimizes the formation of the 3-bromo and 3,5-dibromo isomers. |

This synthetic strategy represents a classic case of using protecting groups to control reactivity and selectivity, a fundamental concept in the industrial synthesis of valuable intermediates.

Part 2: The Chiral Intermediate - The Basis of Stereospecificity

Chirality is a fundamental property of most biological molecules, and consequently, the therapeutic effect of a drug often resides in a single enantiomer. The "other" enantiomer can be inactive or, in some cases, cause undesirable side effects. Therefore, the synthesis of enantiomerically pure intermediates is not just a scientific challenge but a regulatory and safety imperative. Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer product, is the cornerstone of modern chiral synthesis.

Case Study 1: The Chiral β-Amino Acid for Sitagliptin (Januvia®)

Sitagliptin is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes.[9] Its structure contains a critical chiral β-amino acid core: (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid . The synthesis of this intermediate in high enantiomeric purity is the central challenge in manufacturing the drug.

The second-generation synthesis developed by Merck is a landmark in industrial green chemistry and relies on the Noyori asymmetric hydrogenation.[10][11]

Conceptual Workflow:

-

Enamine Formation: A precursor ketone, prositagliptin ketone, is condensed with ammonium acetate to form the corresponding prochiral enamine. This step is crucial as it creates the C=N double bond that will be asymmetrically hydrogenated.

-

Asymmetric Hydrogenation: The enamine is hydrogenated under pressure using a rhodium catalyst complexed with a highly specialized chiral ferrocenyl diphosphine ligand, t-Bu JOSIPHOS.

-

Hydrolysis & Isolation: The resulting chiral amine is then hydrolyzed and isolated as the desired β-amino acid intermediate.

Experimental Protocol Insights (Asymmetric Hydrogenation Step):

-

Catalyst System: A rhodium(I) precursor, such as [Rh(COD)Cl]₂, is combined with the chiral ligand (R,S)-t-Bu-JOSIPHOS. This in-situ formation creates the active catalyst.

-

Substrate & Solvent: The enamine substrate is dissolved in an anhydrous, de-gassed solvent like methanol. The absence of water and oxygen is critical to prevent catalyst poisoning.[6]

-

Reaction Conditions: The reaction is typically run under significant hydrogen pressure (e.g., 100-250 psi) at a controlled temperature (e.g., 50°C).[6][10]

-

Catalyst Loading: Remarkably low catalyst loadings are effective, often as low as 0.15 mol%, highlighting the extreme efficiency of the catalyst.[11]

-

Work-up: After the reaction, the catalyst is removed, and the product is processed to yield the final intermediate.

A later, even "greener" evolution of the Sitagliptin synthesis employs a highly engineered R-selective transaminase (TA) enzyme.[12] This biocatalytic approach offers several advantages, including mild reaction conditions (ambient temperature and pressure in an aqueous medium) and exceptional enantioselectivity.

Conceptual Workflow:

-

Enzymatic Reaction: The prositagliptin ketone is mixed in an aqueous buffer with the engineered transaminase enzyme and an amine donor (e.g., isopropylamine).

-

Asymmetric Amination: The enzyme catalyzes the direct conversion of the ketone's carbonyl group into the desired (R)-amine, consuming the amine donor.

-

Extraction & Isolation: The product, (R)-Sitagliptin, is extracted from the aqueous reaction mixture.

| Parameter | Asymmetric Hydrogenation | Biocatalysis (Transaminase) | Causality & Field Insights |

| Enantiomeric Excess (ee) | >99%[11] | >99.9%[12] | Both methods provide exceptional stereocontrol, meeting stringent pharmaceutical requirements. |

| Yield (Overall) | Up to 65%[11] | ~92% (enzymatic step) | The biocatalytic route often shows higher yields for the key transformation due to its specificity. |

| Reaction Conditions | High pressure (H₂), 50°C, organic solvent[10] | Ambient pressure, ~40°C, aqueous buffer[12] | The transaminase operates under significantly milder and safer conditions, eliminating the need for high-pressure hydrogenation and flammable solvents. |

| Catalyst | Rhodium / t-Bu JOSIPHOS complex[11] | Engineered enzyme | The JOSIPHOS ligand is chosen for its unique ferrocene backbone and bulky phosphine groups, which create a highly effective chiral pocket for the enamine substrate. The enzyme's active site is evolved through directed evolution to perfectly accommodate the large prositagliptin ketone. |

| Waste Profile | Reduced heavy metal waste | Eliminates heavy metal waste; primarily aqueous | The biocatalytic process is considered a hallmark of green chemistry, drastically reducing the environmental impact.[9] |

Case Study 2: The Pyrrole Core of Atorvastatin (Lipitor®)

Atorvastatin, a blockbuster drug for lowering cholesterol, is a complex molecule whose industrial synthesis is dominated by the Paal-Knorr synthesis .[13] This convergent strategy involves the creation of two key fragments which are then joined to form the central pyrrole ring.

-

The Diketone Fragment: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide.

-

The Chiral Amine Side-Chain: (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate tert-butyl ester.

The Paal-Knorr condensation of these two intermediates is the pivotal step in assembling the core structure of Atorvastatin.

Experimental Protocol:

-

Reaction Setup: The diketone intermediate and the chiral amine side-chain are dissolved in a solvent mixture, typically toluene and heptane.[14]

-

Catalyst Addition: An acid catalyst, such as pivalic acid, is added. The catalyst's role is to protonate one of the carbonyl groups of the diketone, activating it for nucleophilic attack by the amine.[14]

-

Cyclization and Dehydration: The mixture is heated to reflux (e.g., ~95-115°C). A Dean-Stark apparatus is used to continuously remove the water formed during the reaction. This removal is critical as it drives the equilibrium towards the formation of the pyrrole ring.

-

Work-up and Isolation: Once the reaction is complete (monitored by HPLC), the mixture is cooled, washed (e.g., with aqueous base and acid solutions), and the solvent is removed.[1][15] The resulting protected Atorvastatin intermediate is then carried forward to the final deprotection steps.[16]

Causality and Process Optimization:

-

Choice of Catalyst: Pivalic acid is an effective catalyst because it is strong enough to promote the reaction but not so strong as to cause degradation of the acid-sensitive components.[14]

-

Solvent System: The toluene/heptane mixture is chosen for its ability to dissolve the reactants and to form an effective azeotrope with water, facilitating its removal via the Dean-Stark trap.

-

Convergent Synthesis: The Paal-Knorr approach is powerful because it allows for the two complex fragments to be synthesized and purified independently before the final coupling. This maximizes the overall yield and simplifies purification compared to a linear synthesis where impurities could be carried through many steps.

Part 3: Core Asymmetric Synthesis Methodologies

The ability to generate chiral intermediates reliably and efficiently is underpinned by a handful of powerful asymmetric reactions that have revolutionized pharmaceutical synthesis.

Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this reaction is a cornerstone of asymmetric synthesis, used to reduce prochiral ketones, alkenes, and imines to their corresponding chiral alcohols or amines with exceptionally high enantioselectivity.[17][18]

-

Mechanism & Rationale: The reaction employs a Ruthenium or Rhodium catalyst coordinated to a C₂-symmetric diphosphine ligand, most famously BINAP.[19] The catalyst and substrate form a transient eight-membered ring intermediate. Hydrogen adds across the double bond, and the rigid, well-defined chiral environment created by the BINAP ligand forces the substrate to adopt a specific conformation, allowing hydrogen to be delivered to only one face of the molecule. The choice of the (R)- or (S)-enantiomer of the BINAP ligand directly determines which enantiomer of the product is formed. The catalyst is highly efficient, allowing for very low loadings and making the process economically viable on an industrial scale.[8]

Sharpless Asymmetric Epoxidation

Also recognized with a Nobel Prize, the Sharpless epoxidation provides a highly reliable and predictable method for converting prochiral allylic alcohols into chiral epoxy alcohols.[20] These epoxy alcohol intermediates are incredibly versatile building blocks that can be opened regioselectively to form chiral diols and aminoalcohols.[21]

-

Mechanism & Rationale: The catalyst is formed in-situ from titanium tetra(isopropoxide), a chiral diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).[22][23] The components assemble into a dimeric titanium complex. The allylic alcohol substrate coordinates to one of the titanium centers, positioning its double bond in close proximity to a coordinated TBHP molecule. The chirality of the DET ligand creates a sterically defined space that dictates which face of the double bond is epoxidized. Using (+)-DET or (-)-DET allows for the predictable synthesis of either enantiomer of the epoxy alcohol product with very high enantiomeric excess (>90%).[24] The reaction's predictability and broad substrate scope have made it an indispensable tool in the synthesis of complex natural products and pharmaceuticals.[20]

Conclusion

The synthesis of key pharmaceutical intermediates is a discipline where strategic insight, chemical precision, and process robustness converge. The examples of 2-amino-5-bromopyridine, the chiral core of Sitagliptin, and the pyrrole ring of Atorvastatin demonstrate that the path to a successful API is paved with well-designed and highly optimized intermediates. Foundational technologies like the Paal-Knorr synthesis and transformative asymmetric methods such as the Noyori hydrogenation and Sharpless epoxidation provide the essential tools for this endeavor. For researchers and drug development professionals, a deep, mechanistic understanding of these core intermediates and the logic behind their synthesis is not merely academic—it is fundamental to the creation of safe, effective, and accessible medicines for the future.

References

-

Dömling, A., et al. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. [Link]

-

Htdchem. (2025). The Crucial Role of Intermediates in Drug Development. Htdchem. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation.

-

Huang, Y., & Liu, T. (2015). The synthesis of atorvastatin intermediates. Atlantis Press. [Link]

-

European Patent Office. (n.d.). EP1861364B1 - PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2010). Paal–Knorr synthesis: An old reaction, new perspectives. [Link]

-

Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Retrieved February 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Building Block: Understanding 2-Amino-5-bromopyridine's Versatility. [Link]

-

Tamborini, L., et al. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]

-

SciSpace. (n.d.). An Efficient Method for the Large-Scale Synthesis of Atorvastatin Calcium. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.

-

ResearchGate. (2012). Synthesis of 2-Amino-5-bromopyridine. [Link]

-

PMC. (n.d.). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Retrieved February 7, 2026, from [Link]

-

Dalal Institute. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved February 7, 2026, from [Link]

-

Andrew G. Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

ResearchGate. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. [Link]

-

Rasayan Journal of Chemistry. (2012). SYNTHESIS OF SMALL PYRIDINE BUILDING BLOCKS. [Link]

-

PMC. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

-

PMC. (2021). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. [Link]

-

Frontiers. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]

-

PubMed. (2012). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. [Link]

-

ResearchGate. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. [Link]

-

NIPER. (n.d.). Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. [Link]

- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.

-

PMC. (2015). An improved kilogram-scale preparation of atorvastatin calcium. [Link]

-

Schlegel Group, Wayne State University. (2015). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]

-

ACS Publications. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. [Link]

-

Slideshare. (2014). Noyori asymmetric hydrogenation. [Link]

-

MDPI. (2020). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. [Link]

-

IRIS . (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. [Link]

-

The Royal Society of Chemistry. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]

-

LookChem. (n.d.). Cas 486460-00-8,BOC-(R) -. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. [Link]

-

Wikipedia. (n.d.). Sharpless epoxidation. Retrieved February 7, 2026, from [Link]

-

Wiley Online Library. (n.d.). Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved February 7, 2026, from [Link]

-

PMC. (2022). Synthesis, characterization, and enzyme inhibition evaluation of sitagliptin derivatives and their metal complexes. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). Antidiabetic Drug Sitagliptin with Divalent Transition Metals Manganese and Cobalt: Synthesis, Structure, Characterization Antibacterial and Antioxidative Effects in Liver Tissues. [Link]

Sources

- 1. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]

- 2. WO2007096751A1 - Process for the preparation of atorvastatin calcium - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. atlantis-press.com [atlantis-press.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 16. An improved kilogram-scale preparation of atorvastatin calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 18. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 21. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dalalinstitute.com [dalalinstitute.com]

- 23. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 24. researchgate.net [researchgate.net]

The Strategic Role of 4-Chloro-2-fluorophenylhydrazine Hydrochloride in Modern Organic Synthesis: A Technical Guide

Introduction: A Versatile Halogenated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-fluorophenylhydrazine hydrochloride has emerged as a pivotal precursor, valued for its unique electronic and steric properties imparted by its halogen substitution pattern. This technical guide provides an in-depth exploration of its synthesis, key applications, and the underlying chemical principles that make it an indispensable tool for researchers and drug development professionals. The presence of both chloro and fluoro substituents on the phenyl ring offers chemists a nuanced tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity, rendering this hydrazine derivative a cornerstone in the synthesis of targeted, high-value heterocyclic compounds.

Physicochemical Properties and Safe Handling Protocols

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory. The key physicochemical data for 4-Chloro-2-fluorophenylhydrazine hydrochloride are summarized below.

| Property | Value | Reference |

| CAS Number | 64172-78-7 | [1] |

| Molecular Formula | C₆H₇Cl₂FN₂ | [1] |

| Molecular Weight | 197.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in water and various organic solvents | [2] |

Note: Data for closely related compounds like 4-chlorophenylhydrazine hydrochloride (CAS 1073-70-7) and 4-fluorophenylhydrazine hydrochloride (CAS 823-85-8) show melting points in the range of 210-285 °C, suggesting the title compound has high thermal stability.[3][4][5]

Safety & Handling: A Self-Validating System of Precaution

While a specific Safety Data Sheet (SDS) for 4-Chloro-2-fluorophenylhydrazine hydrochloride is not widely available, data from closely related analogues provide a strong basis for a robust safety protocol.[6][7][8] The primary hazards are associated with irritation and acute toxicity.

GHS Hazard Statements (Based on Analogues):

-

Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

May cause respiratory irritation.[8]

-

Suspected of causing cancer (carcinogenicity is a concern for some hydrazine derivatives).[7]

Recommended Laboratory Practices:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical safety goggles.[8]

-

Handling: Avoid creating dust.[9] Use spark-proof tools and ensure adequate ventilation. Keep away from strong oxidizing agents.[6]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not release it into the environment.[6]

Synthesis of 4-Chloro-2-fluorophenylhydrazine Hydrochloride

The traditional and most reliable method for synthesizing aryl hydrazines involves a two-step sequence starting from the corresponding aniline. This process, while established, requires careful control of reaction conditions, particularly temperature.

Workflow: The Diazotization-Reduction Pathway

Caption: Synthetic workflow for 4-Chloro-2-fluorophenylhydrazine HCl.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for analogous compounds.[3][10]

-

Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-chloro-2-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3.0 eq) and water. b. Cool the mixture to 0-5 °C in an ice-salt bath. c. Prepare a solution of sodium nitrite (1.05 eq) in water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.

-

Reduction: a. In a separate, larger flask, prepare a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃), in concentrated HCl or water, respectively. Cool this solution to 0-5 °C. b. Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C. c. After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.

-

Isolation and Purification: a. If using SnCl₂, the resulting hydrazine salt will often precipitate. Collect the solid by filtration. b. Basify the crude product with a strong base (e.g., NaOH) to liberate the free hydrazine base, which can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane). c. Wash the organic extracts, dry over anhydrous sodium sulfate, and filter. d. To form the hydrochloride salt, bubble dry HCl gas through the solution or add a concentrated solution of HCl in isopropanol. e. Collect the precipitated 4-Chloro-2-fluorophenylhydrazine hydrochloride by filtration, wash with a cold non-polar solvent, and dry under vacuum.

Core Application: The Fischer Indole Synthesis

The most prominent application of 4-Chloro-2-fluorophenylhydrazine hydrochloride is in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus.[11] This reaction, discovered in 1883, remains a cornerstone of heterocyclic chemistry.[12]

The Causality of the Mechanism

The reaction proceeds through a series of well-defined, acid-catalyzed steps. The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for promoting the key tautomerization and rearrangement steps.[12][13][14]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

The critical step is the irreversible[4][4]-sigmatropic rearrangement, which forms the new carbon-carbon bond required for the indole ring. The subsequent cyclization and elimination of ammonia are driven by the formation of the stable, aromatic indole ring system. The 4-chloro and 2-fluoro substituents do not typically interfere with the mechanism but direct the final substitution pattern of the indole, leading to valuable 6-chloro-4-fluoroindole derivatives.

Field-Proven Experimental Protocol: Synthesis of a 6-Chloro-4-fluoroindole Derivative

This generalized protocol is based on typical procedures for the Fischer indole synthesis.

-

Hydrazone Formation (Optional but Recommended): a. Dissolve 4-Chloro-2-fluorophenylhydrazine hydrochloride (1.0 eq) and a selected ketone or aldehyde (1.0-1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid. b. Add a catalytic amount of acid (if not using acetic acid as the solvent) and stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the consumption of the starting materials. c. The hydrazone intermediate can be isolated by precipitation or extraction, or the reaction mixture can be used directly in the next step.

-

Indolization/Cyclization: a. To the hydrazone from Step 1 (or the in-situ generated mixture), add a strong acid catalyst. Polyphosphoric acid (PPA) or glacial acetic acid at reflux are common choices.[12] b. Heat the reaction mixture to the required temperature (typically 80-140 °C) and monitor the reaction progress by TLC. c. The rationale for heating is to provide the activation energy for the[4][4]-sigmatropic rearrangement.

-

Work-up and Purification: a. Upon completion, cool the reaction mixture and carefully pour it onto crushed ice or into cold water. b. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). c. Extract the crude indole product with an organic solvent (e.g., ethyl acetate). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Purify the resulting residue by column chromatography on silica gel or by recrystallization to yield the pure indole derivative.

Beyond Indoles: A Precursor to Pyrazole Heterocycles

While famed for its role in indole synthesis, 4-Chloro-2-fluorophenylhydrazine hydrochloride is also a valuable precursor for other nitrogen-containing heterocycles, notably pyrazoles. Pyrazoles are a class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The synthesis of pyrazoles typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a molecule with equivalent reactivity.[15] The reaction proceeds via the formation of a hydrazone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. This versatility further underscores the importance of halogenated phenylhydrazines as strategic building blocks in medicinal chemistry.[16]

Applications in Drug Discovery and Agrochemicals

The indole and pyrazole scaffolds derived from 4-Chloro-2-fluorophenylhydrazine hydrochloride are prevalent in numerous commercial and investigational products. The specific halogenation pattern can be critical for achieving the desired biological effect.

| Compound Class | Precursor | Therapeutic/Agrochemical Area | Significance | Reference |

| Tryptamine Derivatives | 4-Fluorophenylhydrazine HCl | Antimigraine Agents | The fluorine atom can improve metabolic stability and receptor binding affinity. | [9] |

| Flutroline | 4-Fluorophenylhydrazine HCl | Antipsychotic Agent | An example of a specific API synthesized from a fluorinated phenylhydrazine. | [1] |